2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide
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Overview
Description
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is a compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide typically involves the reaction of a pyrazine derivative with an appropriate amine. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as metal-free catalysis and environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Propionamide: A monocarboxylic acid amide obtained by the formal condensation of propionic acid with ammonia.
Dopamine: A catecholamine neurotransmitter with a structure that includes an aminoethyl group.
Uniqueness
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is unique due to its specific structural features, including the pyrazine ring and the primary carboxylic acid amide functional group. These features confer distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide |
InChI |
InChI=1S/C9H14N4O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,10H2,1-2H3,(H,13,14)/t6?,7-/m0/s1 |
InChI Key |
HZMRDLPQBUPAKG-MLWJPKLSSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)NC(=O)C(C)N |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C(C)N |
Origin of Product |
United States |
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